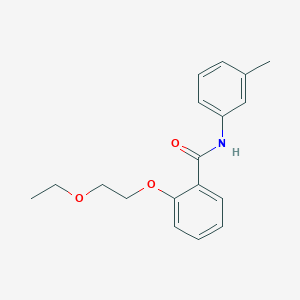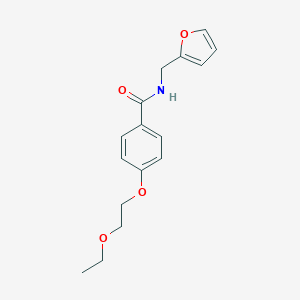
N-(4-anilinophenyl)-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-3-ethoxybenzamide, also known as ANE, is a chemical compound that belongs to the class of benzamide derivatives. ANE has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and cardiovascular diseases. The purpose of
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-3-ethoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to inhibit the activation of Akt and NF-κB, which are involved in cell survival, proliferation, and inflammation. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis, inhibit proliferation, and suppress migration and invasion. In neurological disorders, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the expression of adhesion molecules and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-anilinophenyl)-3-ethoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. N-(4-anilinophenyl)-3-ethoxybenzamide is also relatively easy to synthesize and has low toxicity in vitro. However, N-(4-anilinophenyl)-3-ethoxybenzamide has some limitations for lab experiments, including its limited solubility in water and its potential instability under certain conditions, such as exposure to light and air.
Direcciones Futuras
For N-(4-anilinophenyl)-3-ethoxybenzamide research include further elucidation of its mechanism of action, optimization of its synthesis method, and evaluation of its therapeutic potential in various diseases. N-(4-anilinophenyl)-3-ethoxybenzamide derivatives with improved pharmacokinetic and pharmacodynamic properties could also be developed for clinical use. Additionally, N-(4-anilinophenyl)-3-ethoxybenzamide could be used as a tool compound to investigate the role of the PI3K/Akt and NF-κB pathways in various diseases.
Métodos De Síntesis
The synthesis of N-(4-anilinophenyl)-3-ethoxybenzamide involves the reaction between 4-aminobenzophenone and 3-ethoxybenzoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then treated with aniline in the presence of a base, such as sodium hydride, to obtain N-(4-anilinophenyl)-3-ethoxybenzamide. The purity of N-(4-anilinophenyl)-3-ethoxybenzamide can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-3-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer treatment, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway. N-(4-anilinophenyl)-3-ethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, N-(4-anilinophenyl)-3-ethoxybenzamide has been shown to have anti-inflammatory and anti-atherosclerotic effects by inhibiting the NF-κB signaling pathway.
Propiedades
Nombre del producto |
N-(4-anilinophenyl)-3-ethoxybenzamide |
|---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(4-anilinophenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C21H20N2O2/c1-2-25-20-10-6-7-16(15-20)21(24)23-19-13-11-18(12-14-19)22-17-8-4-3-5-9-17/h3-15,22H,2H2,1H3,(H,23,24) |
Clave InChI |
AGUZSCFPGFSLGB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)


![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)